molecular formula C11H21NO3 B3257891 tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate CAS No. 296778-53-5

tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate

Cat. No. B3257891
M. Wt: 215.29 g/mol
InChI Key: XVROWZPERFUOCE-BDAKNGLRSA-N
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Description

Tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate is a chemical compound with the molecular formula C5H11NO2 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate involves several stages. In one stage, (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid is reacted with 1,1’-carbonyldiimidazole in tetrahydrofuran at 85°C for 0.5 hours .


Molecular Structure Analysis

The molecular structure of tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate are complex and involve multiple stages. For instance, one stage involves the reaction of (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid with 1,1’-carbonyldiimidazole .


Physical And Chemical Properties Analysis

Tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate has a molecular weight of 117.1463 . It is a solid substance .

Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamate is significantly utilized in the enantioselective synthesis of various chemical compounds. For instance, it serves as a crucial intermediate in the enantioselective creation of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by Ober et al. (2004) in their study. They highlighted its role in the synthesis process and its crystal structure, which confirms the relative substitution of the cyclopentane ring in this intermediate is the same as that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Factor Xa Inhibitors

Wang et al. (2017) detailed an efficient stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This compound is pivotal in synthesizing factor Xa inhibitors, a class of anticoagulants. The study showcased the control of stereochemistry at key centers, enabling the scalable production of these stereoisomers (Wang, Ma, Reddy, & Hu, 2017).

As Intermediate for CCR2 Antagonists

Campbell et al. (2009) developed an efficient synthesis route for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. Their study highlighted the use of iodolactamization as a key step, demonstrating the compound's role in developing specific therapeutic agents (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROWZPERFUOCE-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbaMate

CAS RN

291533-28-3
Record name 291533-28-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kriegler, C Leser, P Mayer, F Bracher - Archiv der Pharmazie, 2022 - Wiley Online Library
Two independent chiral pool syntheses of both enantiomers of the TRPML inhibitor, trans‐ML‐SI3, were developed, starting from commercially available (1S,2R)‐ and (1R,2S)‐…
Number of citations: 3 onlinelibrary.wiley.com

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